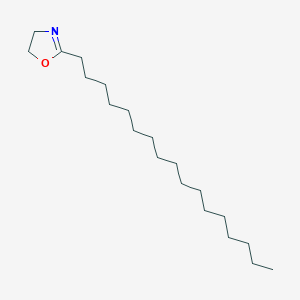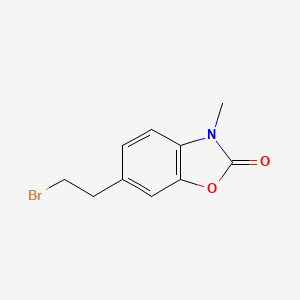
2-Heptadecyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-4,5-dihydrooxazole is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydrooxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry . The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles under controlled conditions . This method minimizes the risk of blockages and ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptadecyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Nucleophilic Addition: Reaction with base-generated o-quinone methides to form complex products.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Nucleophilic Addition: Base-generated o-quinone methides.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Nucleophilic Addition: Formation of complex products involving multiple components.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-4,5-dihydrooxazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various chemical reactions, influencing biological processes and molecular interactions . The long heptadecyl chain may also play a role in modulating the compound’s properties and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Triphenyl-4,5-dihydrooxazole: Another member of the oxazole family with different substituents.
4,5-Dihydroisoxazole Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-Heptadecyl-4,5-dihydrooxazole is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties.
Eigenschaften
Molekularformel |
C20H39NO |
|---|---|
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
2-heptadecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3 |
InChI-Schlüssel |
GIGOAOBKJCQHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCCO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine](/img/structure/B8367453.png)
![1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone](/img/structure/B8367465.png)



![(1R,3R,5R)-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8367494.png)


![6-Butyl-2-chloroimidazo[1,2-b]pyridazine](/img/structure/B8367534.png)



